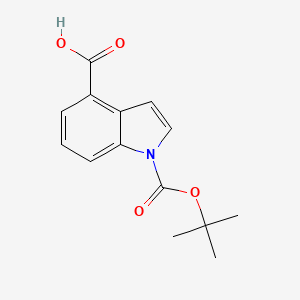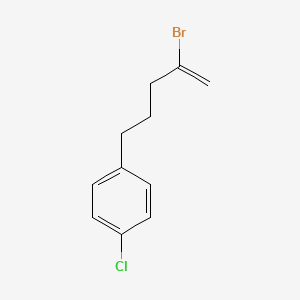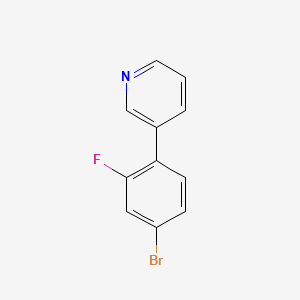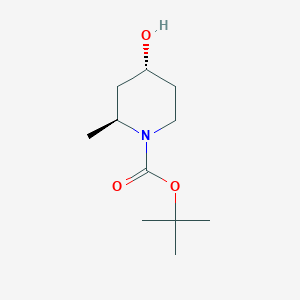
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a compound with the CAS Number: 220047-75-6 . It has a molecular weight of 215.29 . This compound is a proline derivative .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For instance, tert-butyl (2S,4R)-2-acetyl-4-methoxypyrrolidine-1-carboxylate has been synthesized using dibenzyldicarbonate in tetrahydrofurane .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.26 and a formula of C10H19NO4 . It appears as a solid, white to off-white in color . The compound should be stored at 4°C, protected from light, and under nitrogen .Applications De Recherche Scientifique
Biomonitoring and Environmental Health
- A study by Schmidtkunz et al. (2020) assessed the exposure of young German adults to butylated hydroxytoluene (BHT), a compound related to tert-butyl groups, indicating its widespread use and potential health implications Schmidtkunz et al., 2020.
- Another study by Scherer et al. (2020) focused on human biomonitoring in urine samples, showing exposure trends to fragrance chemicals like lysmeral, highlighting the importance of monitoring environmental contaminants Scherer et al., 2020.
Toxicology and Health Risks
- Wang and Kannan (2019) explored the identification and exposure to synthetic phenolic antioxidants, including BHT, in urine, providing insights into human exposure and potential health risks from synthetic chemicals Wang & Kannan, 2019.
Repellent Efficacy and Chemical Synthesis
- A study discussed the synthesis and repellent efficacy of a chiral piperidine analog, comparing its activity against mosquitoes with other common repellents, demonstrating the chemical's potential as a new effective repellent Klun et al., 2003.
Orientations Futures
While specific future directions for this compound were not found in the search results, it’s worth noting that amino acid derivatives like this one are recognized to be beneficial as ergogenic dietary substances . This suggests potential future applications in the field of sports nutrition and performance enhancement.
Mécanisme D'action
Target of Action
Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a proline derivative . Proline derivatives are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a proline derivative, it may interact with its targets in a similar manner to other proline derivatives, potentially influencing the conformation and function of target proteins .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a proline derivative, it may have similar effects to other proline derivatives, potentially influencing protein structure and function .
Propriétés
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



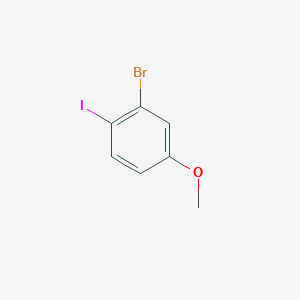
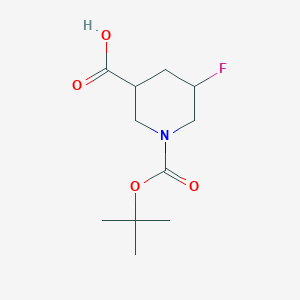
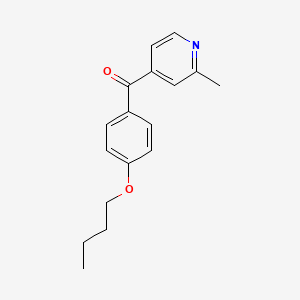

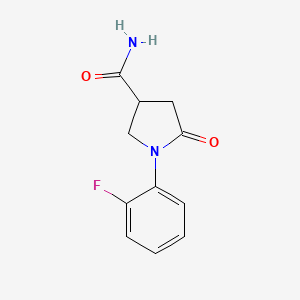
![tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521047.png)
![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)
